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Abstract
Bis[(pinacolato)boryl]methane (CAS 78782-17-9) is a versatile bifunctional organoboron

compound that has emerged as a critical reagent in organic synthesis and medicinal chemistry.

[1][2] Its utility as a key building block for creating carbon-carbon and carbon-boron bonds,

particularly in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, makes a

thorough understanding of its physical properties essential for its effective application.[2] This

guide provides a detailed overview of the core physical and chemical properties of

Bis[(pinacolato)boryl]methane, outlines standard experimental protocols for their

determination, and illustrates its functional role in key chemical transformations.

Core Physical and Chemical Properties
Bis[(pinacolato)boryl]methane, also known by its systematic name 2,2'-

Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is a white to off-white crystalline solid at

room temperature.[1][3][4][5] It is noted for its stability and ease of handling compared to other

organometallic reagents, though it is sensitive to air and should be stored under an inert

atmosphere.[1][6] The compound is slightly soluble in chloroform and methanol.[3][4][7]
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The key quantitative physical properties of Bis[(pinacolato)boryl]methane are summarized in

the table below for quick reference.

Property Value Source(s)

Molecular Formula C₁₃H₂₆B₂O₄ [1][7][8]

Molecular Weight 267.97 g/mol [1][8][9]

Melting Point 48 - 55 °C [1][2][7][9]

Boiling Point 272.0 ± 23.0 °C (Predicted) [3][4][7]

Density 0.97 ± 0.1 g/cm³ (Predicted) [3][4][7]

Appearance
White to off-white crystalline

powder/solid
[1][10]

Solubility
Slightly soluble in Chloroform,

Methanol
[3][4][7]

Storage Temperature 2 - 8 °C [1][3][9]

Flash Point >110 °C [3][4][7]

Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of

Bis[(pinacolato)boryl]methane.

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum provides structural

confirmation of the molecule. In a CDCl₃ solvent, the spectrum is characterized by a

prominent singlet for the 24 protons of the methyl groups on the pinacolato ligands and a

signal for the two protons of the central methylene (CH₂) bridge.[11]

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum complements

the proton NMR by showing signals for the different carbon environments within the

molecule.

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational

frequencies of the functional groups. Key absorptions would be expected for C-H stretching
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and bending, B-O stretching, and C-O stretching vibrations.

Experimental Protocols
The following sections detail generalized methodologies for determining the key physical

properties of Bis[(pinacolato)boryl]methane.

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure

compound.

Methodology:

Sample Preparation: A small amount of the dry, powdered Bis[(pinacolato)boryl]methane
is packed into a glass capillary tube to a height of 2-3 mm.[1] The packing must be dense to

ensure accurate measurement.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block and a calibrated thermometer or digital temperature sensor.

Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near

the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears (onset of melting)

and the temperature at which the entire sample becomes liquid are recorded. This range is

the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic

compounds.

Methodology for ¹H-NMR:

Sample Preparation: Approximately 5-25 mg of Bis[(pinacolato)boryl]methane is dissolved

in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

[12] Complete dissolution is necessary for a high-resolution spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b124671?utm_src=pdf-body
https://www.benchchem.com/product/b124671?utm_src=pdf-body
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://www.benchchem.com/product/b124671?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

then tuned, and the magnetic field is "shimmed" to maximize its homogeneity.

Data Acquisition: A sequence of radiofrequency pulses is applied to the sample, and the

resulting signal (Free Induction Decay or FID) is recorded.

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal

into a frequency-domain spectrum, which is then phased and baseline-corrected. The

chemical shifts of the peaks are referenced to an internal standard, typically

tetramethylsilane (TMS).[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule by measuring the

absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum: A background spectrum of the empty ATR crystal is collected. This is

necessary to subtract signals from the atmosphere (e.g., CO₂, H₂O).

Sample Application: A small amount of the solid Bis[(pinacolato)boryl]methane is placed

directly onto the ATR crystal, ensuring good contact.

Sample Spectrum Acquisition: The sample is scanned with the IR beam. The instrument

records an interferogram, which is then mathematically converted to an IR spectrum via a

Fourier transform.

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus

wavenumber) is analyzed to identify characteristic absorption bands corresponding to the

molecule's functional groups.

Key Applications and Logical Workflows
Bis[(pinacolato)boryl]methane's unique structure with two boryl groups on a single carbon

atom makes it a valuable reagent.
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Role in Suzuki-Miyaura Cross-Coupling
It serves as a key building block in the synthesis of benzylboronates and other complex

molecules via the Suzuki-Miyaura reaction.[2] This palladium-catalyzed cross-coupling reaction

is a cornerstone of modern organic synthesis for forming C-C bonds.
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Caption: Workflow of a Suzuki-Miyaura coupling using Bis[(pinacolato)boryl]methane.
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Organoboronate derivatives, including those synthesized from

Bis[(pinacolato)boryl]methane, have been identified as inhibitors of enzymes like matrix

metalloproteinase-2 (MMP-2).[3][5] MMPs are zinc-dependent endopeptidases involved in the

degradation of the extracellular matrix; their overactivity is implicated in diseases such as

cancer.[14] The boronic acid moiety can interact with the catalytic zinc ion in the enzyme's

active site, leading to inhibition.
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Caption: Logical diagram of MMP-2 inhibition by a boronic acid-based inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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